molecular formula C8H15ClFN B13475029 6-Fluorobicyclo[4.1.1]octan-1-amine hydrochloride

6-Fluorobicyclo[4.1.1]octan-1-amine hydrochloride

Cat. No.: B13475029
M. Wt: 179.66 g/mol
InChI Key: KHOUEBFZZLXNJQ-UHFFFAOYSA-N
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Description

6-Fluorobicyclo[411]octan-1-amine hydrochloride is a chemical compound with the molecular formula C8H15ClFN It is a bicyclic amine derivative that contains a fluorine atom at the 6th position and an amine group at the 1st position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluorobicyclo[4.1.1]octan-1-amine hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Bicyclic Core: The bicyclic core can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.

    Amination: The amine group can be introduced through nucleophilic substitution reactions using amine sources like ammonia or primary amines.

    Formation of Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Fluorobicyclo[4.1.1]octan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of N-alkylated amines.

Scientific Research Applications

6-Fluorobicyclo[4.1.1]octan-1-amine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Fluorobicyclo[4.1.1]octan-1-amine hydrochloride involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to certain receptors or enzymes, potentially modulating their activity. The amine group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their function and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluorobicyclo[2.2.2]octan-1-amine hydrochloride
  • 6-Fluorobicyclo[4.1.1]octane-1-carboxylic acid

Uniqueness

6-Fluorobicyclo[4.1.1]octan-1-amine hydrochloride is unique due to its specific bicyclic structure and the position of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C8H15ClFN

Molecular Weight

179.66 g/mol

IUPAC Name

6-fluorobicyclo[4.1.1]octan-1-amine;hydrochloride

InChI

InChI=1S/C8H14FN.ClH/c9-7-3-1-2-4-8(10,5-7)6-7;/h1-6,10H2;1H

InChI Key

KHOUEBFZZLXNJQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC(C1)(C2)N)F.Cl

Origin of Product

United States

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